Bienvenue dans la boutique en ligne BenchChem!

2-(9-Bromononyl-1-oxy)tetrahydropyran

Grignard cross-coupling Organometallic synthesis Long-chain bolaamphiphile precursors

2-(9-Bromononyl-1-oxy)tetrahydropyran (CAS 55695-90-4), also named 9-bromononan-1-ol tetrahydropyranyl ether or 9-tetrahydropyranyloxy-1-bromononane, is a heterobifunctional synthetic intermediate comprising a terminal primary alkyl bromide connected via a nine-carbon methylene chain to a tetrahydropyranyl (THP)-protected hydroxyl group. With molecular formula C14H27BrO2 and a calculated density of 1.149 g/cm³, this colorless oil belongs to the ω-bromoalkyl THP ether family—a class of compounds widely employed to install protected hydroxyl functionalities onto target scaffolds through nucleophilic substitution or Grignard-mediated coupling, followed by mild acidic deprotection to liberate the free alcohol.

Molecular Formula C14H27BrO2
Molecular Weight 307.27 g/mol
CAS No. 55695-90-4
Cat. No. B150106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9-Bromononyl-1-oxy)tetrahydropyran
CAS55695-90-4
Synonyms2-[(9-Bromononyl)oxy]tetrahydro-2H-pyran;  9-Bromononan-1-ol tetrahydropyranyl ether
Molecular FormulaC14H27BrO2
Molecular Weight307.27 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCCCCCCCCBr
InChIInChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2
InChIKeyLKEZIRZMJBUPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(9-Bromononyl-1-oxy)tetrahydropyran (CAS 55695-90-4): A C9 Bromoalkyl THP Ether Intermediate for Targeted Hybrid Inhibitor Synthesis


2-(9-Bromononyl-1-oxy)tetrahydropyran (CAS 55695-90-4), also named 9-bromononan-1-ol tetrahydropyranyl ether or 9-tetrahydropyranyloxy-1-bromononane, is a heterobifunctional synthetic intermediate comprising a terminal primary alkyl bromide connected via a nine-carbon methylene chain to a tetrahydropyranyl (THP)-protected hydroxyl group . With molecular formula C14H27BrO2 and a calculated density of 1.149 g/cm³, this colorless oil belongs to the ω-bromoalkyl THP ether family—a class of compounds widely employed to install protected hydroxyl functionalities onto target scaffolds through nucleophilic substitution or Grignard-mediated coupling, followed by mild acidic deprotection to liberate the free alcohol [1]. Unlike shorter-chain (C6, C8) or longer-chain (C11) THP-protected bromoalcohols, the C9 chain length has been specifically validated in two pharmacologically distinct inhibitor programs—17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors and sphingosine-1-phosphate receptor 1 (S1P1) antagonists—establishing it as a privileged linker length for bisubstrate and receptor-targeted hybrid molecule design [2][3].

Why C6, C8, C11, or PEG-Based THP Ethers Cannot Simply Replace 2-(9-Bromononyl-1-oxy)tetrahydropyran in Validated Synthetic Pathways


ω-Bromoalkyl THP ethers share a common functional architecture—a terminal bromide for nucleophilic displacement or organometallic formation and a THP-protected alcohol for latent hydroxyl installation—yet their alkyl chain length dictates three interdependent parameters critical to successful synthesis: (1) lipophilicity, which governs intermediate solubility, chromatographic behavior, and membrane permeability of downstream products ; (2) conformational reach, which determines whether a bisubstrate inhibitor can simultaneously occupy both the substrate- and cofactor-binding pockets of a target enzyme [1]; and (3) cross-coupling efficiency in Grignard-mediated chain-extension reactions, where chain-length-dependent aggregation and solubility effects produce divergent yields even under identical conditions . The C9 chain of 55695-90-4 occupies a narrow performance window: the optimal eight-methylene linker length identified in the 17β-HSD1 estradiol–adenosine hybrid program maps directly onto this reagent [1], while the S1P1 antagonist program achieved its >500-fold potency gain using a hydroxyl-terminated side chain installed from this C9 bromoalkyl building block [2]. Substituting a C6 analog (CAS 53963-10-3) or a PEG-based THP linker (e.g., Br-PEG4-THP, LogP ~1.3–2.0) would alter the lipophilicity by over 2 log units, fundamentally changing both synthetic handling and biological target engagement .

Quantitative Differentiation Evidence: Where 2-(9-Bromononyl-1-oxy)tetrahydropyran Outperforms Closest Analogs


Grignard-Mediated Chain Extension: Cross-Coupling Yield Hierarchy for Br(CH2)yOTHP (y = 6, 9, 11) in the Synthesis of Long-Chain α,ω-Dibromides

In a direct head-to-head comparison under identical reaction conditions, the C9 bromoalkyl THP ether (Br(CH2)9OTHP, CAS 55695-90-4) serves as a critical building block for convergent long-chain assembly. The Gladysz group treated Br(CH2)6OTHP, Br(CH2)9OTHP, and Br(CH2)11OTHP sequentially with Mg, Li2CuCl4, and various α,ω-dihaloalkanes X(CH2)zX. The C9 reagent, when coupled with Br(CH2)10Br (z = 10, X = Br), produced THPO(CH2)28OTHP in the reported 68–40% yield range for diether formation, enabling access to C28 bolaamphiphile precursors that cannot be efficiently accessed using C6 or C11 starting materials alone due to the combinatorial constraint n = 2y + z . The convergent strategy relies on the C9 intermediate to bridge the gap between commercially available bromoalcohol chain lengths and target n values of 18–32 methylene units .

Grignard cross-coupling Organometallic synthesis Long-chain bolaamphiphile precursors

Enabling the Optimal Linker Length for Estradiol–Adenosine Hybrid 17β-HSD1 Inhibitors: IC50 Structure–Activity Data

The Poirier group employed 2-(9-bromononyl-1-oxy)tetrahydropyran to install a nine-carbon linker between estradiol and adenosine moieties, generating bisubstrate hybrid inhibitors of type 1 17β-HSD. Systematic side-chain length variation identified eight methylene groups as the optimal spacer for 16β-oriented hybrids, producing inhibitors with IC50 values spanning 52–1,000 nM against the reductive activity (estrone → estradiol) of the enzyme [1]. Critically, control compounds bearing only one pharmacophoric component—16β-nonyl-estradiol and 5-nonanoyl-O-adenosine—showed no inhibition, confirming that the linker length and the bifunctional architecture enabled by the C9 bromoalkyl THP ether are both essential for activity [1]. The 3D crystal structure of the EM-1745 hybrid (PDB 1I5R) complexed with 17β-HSD1 further validates that the linker length positions adenosine in the cofactor-binding site while retaining estradiol in the substrate pocket [2].

17β-hydroxysteroid dehydrogenase Estradiol-adenosine hybrids Breast cancer inhibitor design

S1P1 Receptor Antagonist Program: 9-Carbon Hydroxyl-Terminated Side Chain Installed via Bromononyl THP Ether Enables >500-Fold Potency Gain

In the Nakamura S1P1 antagonist SAR study, 2-(9-bromononyloxy)tetrahydropyran served as the alkylating agent to introduce a hydroxyl-terminated nonyl side chain onto the biphenylsulfonate scaffold. The SAR campaign, beginning from a screening hit (compound 2, IC50 = 17.0 μM in cAMP assays), systematically modified the side-chain region. Installation of the C9 hydroxyl-terminated chain—facilitated by this THP-protected bromoalkyl reagent—contributed to the discovery of compound 35c, which exhibited >500-fold more potent S1P1 inhibitory activity than lead compound 2 [1]. The terminal hydroxyl group, introduced via THP deprotection after alkylation with the bromononyl THP ether, was identified as a critical pharmacophoric feature: its presence on the terminal carbon of the side chain, combined with the biphenyl skeletal structure, drove the dramatic potency improvement [1].

S1P1 receptor antagonists Biphenylsulfonate SAR Cardiovascular drug discovery

Lipophilicity (LogP) Differentiation Across ω-Bromoalkyl THP Ether Homologs: Implications for Synthetic Handling and Biological Partitioning

The logP values of ω-bromoalkyl THP ethers increase predictably with chain length, and the C9 homolog occupies an intermediate lipophilicity window that balances organic-phase reactivity with adequate chromatographic resolution. The C6 analog (CAS 53963-10-3) has a reported LogP of 3.48 and aqueous solubility of 0.53 g/L (25 °C) . The C8 analog (CAS 50816-20-1) has XlogP of 4.2 . The C10 analog (CAS 51795-88-1) has XlogP of 5.3 [1]. By interpolation, the C9 compound (CAS 55695-90-4) has an estimated LogP of approximately 4.75. In contrast, PEG-based THP linkers such as Br-PEG4-THP (CAS 1803547-60-5) display LogP values as low as 1.3–2.0, reflecting the hydrophilic PEG spacer and fundamentally different partitioning behavior . This ~3 log-unit difference between the C9 alkyl linker and PEG4-THP means the alkyl reagent partitions >1000-fold more strongly into organic phases, directly affecting extraction efficiency, silica gel chromatography retention, and the lipophilicity of downstream conjugates.

Lipophilicity Physicochemical property comparison Chromatographic behavior

Synthetic Accessibility and Yield: THP Protection of 9-Bromononanol Proceeds in High Yield with Reproducible Protocols

The synthesis of 2-(9-bromononyl-1-oxy)tetrahydropyran from 9-bromononanol and 3,4-dihydro-2H-pyran is reported to proceed with yields ranging from 75% to approximately 99% depending on conditions. In a Japanese research report (KAKENHI Project 17592170), reaction of 9-bromononanol (112 mmol) with 3,4-dihydro-2H-pyran (118 mmol) in THF at 5 °C for 1 hour, followed by column chromatography, afforded the product in 75% yield [1]. An alternative protocol on chem960.com reports the same transformation proceeding in approximately 99% yield . A separate bench-scale protocol using dichloromethane with tetrabutylammonium bromide and dichloromethylenedimethyliminium chloride at 0 °C reported 96% yield . For comparison, the C6 analog synthesis typically yields 80–89% , while the C11 analog is reported at 80% yield , indicating that the C9 homolog benefits from a favorable balance of chain flexibility and steric accessibility during THP protection.

THP protection chemistry Synthetic methodology Process-scale preparation

Procurement-Relevant Application Scenarios for 2-(9-Bromononyl-1-oxy)tetrahydropyran Based on Validated Evidence


Synthesis of Bisubstrate 17β-HSD1 Inhibitors for Steroidogenic Enzyme Drug Discovery

Research groups developing steroidal or steroidal-hybrid inhibitors of type 1 17β-hydroxysteroid dehydrogenase should procure this compound as the validated linker precursor. The Poirier protocol uses the bromononyl THP ether to alkylate estradiol at the 16β-position, followed by THP deprotection, mesylation, and adenosine conjugation, yielding hybrids with IC50 values as low as 52 nM [1]. The optimal eight-methylene linker length was determined through systematic SAR, and the EM-1745 co-crystal structure (PDB 1I5R) confirms simultaneous substrate- and cofactor-site occupancy [1]. Substituting shorter or longer bromoalkyl THP ethers would produce suboptimal linker geometries inconsistent with the crystallographically validated binding mode.

S1P1 Receptor Antagonist Lead Optimization Requiring Hydroxyl-Terminated C9 Side Chains

Medicinal chemistry teams pursuing S1P1 antagonists in the biphenylsulfonate chemotype should use this reagent to install the critical hydroxyl-terminated nonyl side chain identified in the Nakamura SAR program. The >500-fold potency gain from lead compound 2 (IC50 = 17.0 μM) to derivative 35c was achieved through systematic side-chain optimization, with the terminal hydroxyl group—introduced via alkylation with 2-(9-bromononyloxy)tetrahydropyran followed by mild acidic THP deprotection—emerging as a key pharmacophoric element [1]. Alternative PEG-based or shorter-chain THP linkers would not recapitulate the spatial presentation of the hydroxyl group required for the potency gain.

Convergent Synthesis of Long-Chain α,ω-Difunctionalized Bolaamphiphiles and Diphosphine Ligands

Groups synthesizing long-chain bolaamphiphiles (n = 18–32 methylene units) or diphosphine ligands for organometallic catalysis should procure the C9 bromoalkyl THP ether as an essential combinatorial building block. The Gladysz convergent strategy relies on Grignard-mediated coupling of Br(CH2)9OTHP with α,ω-dihaloalkanes, followed by THP-to-bromide conversion (91–75% yield) and subsequent phosphination (95–74% yield) [1]. The C9 reagent is specifically required to access the n = 28 chain length when using commercially available Br(CH2)10Br as partner, and it complements the C6 and C11 homologs in generating the full n = 18–32 series [1].

Lipid A Analog and Bacterial Endotoxin Research Requiring Defined-Length Hydroxyalkyl Linkers

Investigators synthesizing lipid A analogs or bacterial endotoxin mimetics should consider this compound for installing protected hydroxyl functionalities onto lipid scaffolds. The KAKENHI research program on periodontopathic bacterial lipid A analogs successfully employed 2-(9-bromononyloxy)tetrahydropyran as a key intermediate for constructing functionalized lipid chains, demonstrating compatibility with Grignard-based chain extension (69% yield in the subsequent methylation step) and clean THP deprotection using toluenesulfonic acid (95% yield) [1]. The C9 chain length provides the hydrophobic balance required for proper lipid A assembly and biological activity assessment.

Quote Request

Request a Quote for 2-(9-Bromononyl-1-oxy)tetrahydropyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.